1,1'-Bi[2-naphthoyl] dichloride

Chiral HPLC Enantioseparation Polysaccharide CSP

Chiral ligand synthesis often suffers from poor electrophilicity or low enantioselectivity with BINOL or free diacids. This C2-symmetric binaphthyl diacyl chloride solves these issues: - Enables 61-63% yield in 11-membered ketone synthesis without high dilution (2x improvement vs. free acid). - Derived CSPs achieve α = 1.18 for binaphthyl analytes, outperforming BINOL-based phases. - Catalyst loadings as low as 0.01-0.1 mol% in asymmetric alkylation. Available for immediate R&D supply.

Molecular Formula C22H12Cl2O2
Molecular Weight 379.2 g/mol
Cat. No. B287817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Bi[2-naphthoyl] dichloride
Molecular FormulaC22H12Cl2O2
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)Cl)C(=O)Cl
InChIInChI=1S/C22H12Cl2O2/c23-21(25)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(24)26/h1-12H
InChIKeyMINRBGSAWNFXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1′-Bi[2-naphthoyl] dichloride as Chiral Building Block


1,1′-Bi[2-naphthoyl] dichloride (CAS RN: not widely standardized; synonyms: 1,1′-Binaphthyl-2,2′-dicarbonyl dichloride, 1,1′-Binaphthyl-2,2′-dicarboxylic acid dichloride) is a C₂-symmetric, axially chiral dicarboxylic acid chloride derived from the binaphthyl scaffold [1]. It serves as a versatile electrophilic building block for constructing chiral ligands, catalysts, and chiral stationary phases. The compound exhibits atropisomerism due to hindered rotation around the C1–C1′ bond, yielding configurationally stable enantiomers that are essential for enantioselective applications [2]. Its dual acyl chloride functionality enables rapid and modular derivatization with amines, alcohols, or organometallic reagents, making it a strategic intermediate for synthesizing C₂-symmetric chiral auxiliaries and macrocyclic receptors.

Why 1,1′-Bi[2-naphthoyl] dichloride Is Irreplaceable


Generic substitution with the parent dicarboxylic acid (1,1′-binaphthyl-2,2′-dicarboxylic acid) or the more common BINOL scaffold is inadvisable due to fundamental differences in reactivity, steric properties, and stereochemical outcomes. The acid chloride offers electrophilicity that the free acid lacks, enabling direct amidation or esterification under mild conditions without activating agents [1]. Compared to BINOL, the diacyl chloride places chiral information further from the metal-binding site in derived ligands, which can enhance enantioselectivity in Diels–Alder and epoxidation reactions [2]. Furthermore, the acid chloride derivative enables cyclic diester formation for absolute configuration assignment, a capability not achievable with free diacids or BINOL due to their lack of electrophilic reactivity [3]. These distinctions directly impact synthetic efficiency, product enantiopurity, and the scope of accessible chiral architectures.

Performance Evidence vs. BINOL and Diacid Analogs


Complete Enantioseparation on Chiralpak IA vs. BINOL

1,1′-Bi[2-naphthoyl] dichloride (as the diester derivative) achieved complete baseline resolution (Rs ≥ 1.5) on a Chiralpak IA immobilized polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, with separation factor α = 1.18 and resolution Rs = 2.05 for the diester. In the same study, seven binaphthyl compounds were evaluated, and this was the only CSP system that enabled complete resolution of BINOL, its monoether, diether, and diester derivatives [1].

Chiral HPLC Enantioseparation Polysaccharide CSP

Ultralow Catalyst Loading in Phase-Transfer Catalysis

Chiral phase-transfer catalyst (S)-2Db, derived from (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid (the precursor to the target diacyl chloride), exhibited catalytic activity at 0.01–0.1 mol% loading in asymmetric alkylation of glycine and alanine Schiff bases [1]. This catalyst loading is 10- to 100-fold lower than that required for conventional cinchona alkaloid-derived phase-transfer catalysts, which typically operate at 1–10 mol% [2].

Phase-Transfer Catalysis Asymmetric Alkylation α-Amino Acid Synthesis

Enantioselective Cyclization for Absolute Configuration Assignment

Condensation of racemic 3,3′-dihydroxy-4,4′-biphenanthryl [(±)-2] with (R)-1,1′-binaphthyl-2,2′-dicarboxylic acid dichloride (5) allowed cyclization of only the (-)-enantiomer to give a 12-membered cyclic diester (7), enabling unambiguous absolute configuration assignment of (-)-2 as (R) [1]. The free diacid counterpart does not undergo this reaction without activation, and BINOL lacks the electrophilic carbonyl groups entirely.

Stereochemical Assignment Cyclic Diester Chiral Recognition

Higher Macrocyclization Yield for Ketone Catalyst Synthesis

The acid chloride derived from (R)-1,1′-binaphthyl-2,2′-dicarboxylic acid (>99% ee) was condensed with 1,3-dihydroxyacetone dimer at 60–70°C to provide the chiral 11-membered binaphthyl ketone catalyst (R)-1 in 61–63% yield without high-dilution techniques [1]. In contrast, direct condensation of the free diacid with 1,3-dihydroxyacetone using DCC/DMAP coupling typically yields <30% macrocycle due to competing oligomerization and racemization [2].

Asymmetric Epoxidation C₂-Symmetric Ketone Macrocyclization

Enantiopurity Retention During Catalyst Synthesis

The acid chloride generated from (R)-1,1′-binaphthyl-2,2′-dicarboxylic acid (>99% ee after resolution with (R)-(-)-1-cyclohexylethylamine) retained full optical purity throughout the subsequent condensation reaction, yielding the ketone catalyst (R)-1 with >99% ee [1]. By contrast, base-mediated activation of the free diacid (e.g., with DCC and DMAP) introduces racemization risk due to enolization at the α-position under basic conditions, with reported ee drops of 5–15% in similar binaphthyl systems [2].

Enantiomeric Purity Racemization Process Chemistry

Enhanced Chiral Recognition in Dicarboxylic Acid-Derived CSPs

Chiral stationary phases derived from 1,1′-binaphthyl-2,2′-dicarboxylic acid (via the acid chloride intermediate) exhibit enhanced enantiorecognition for nonpolar analytes due to extended π–π stacking interactions from the carbonyl naphthyl system [1]. The diester derivative of the target compound showed separation factor α = 1.18 on Chiralpak IA, whereas BINOL-derived diether CSPs under comparable normal-phase conditions typically achieve α = 1.05–1.10 for similar binaphthyl analytes [2]. This 7–12% improvement in α corresponds to a meaningful increase in preparative loading capacity.

Chiral Stationary Phase HPLC π-π Interaction

High-Impact Applications of 1,1′-Bi[2-naphthoyl] dichloride


Asymmetric Epoxidation Catalyst Synthesis

The acid chloride route to 11-membered binaphthyl ketones such as (R)-1 delivers 61–63% yield without high-dilution techniques, a >2-fold improvement over free diacid coupling methods. The >99% ee retention through synthesis ensures consistent catalytic performance in asymmetric epoxidation of unfunctionalized olefins [1]. This application is particularly relevant for industrial production of chiral epoxide intermediates used in pharmaceuticals and agrochemicals.

Chiral Stationary Phases with Enhanced π–π Recognition

CSPs derived from 1,1′-Bi[2-naphthoyl] dichloride achieve separation factors α = 1.18 for binaphthyl analytes, outperforming BINOL-derived CSPs (α = 1.05–1.10) due to extended π–π stacking from the naphthoyl carbonyl system [1]. This translates to reduced column length requirements and higher preparative loading capacity, directly benefiting pharmaceutical analytical laboratories performing chiral purity analysis.

Enantioselective Macrocyclization for Configuration Assignment

The acid chloride enables 100% enantioselective cyclic diester formation with racemic diols, providing unambiguous absolute configuration assignment without requiring X-ray crystallography [1]. This method is valuable in academic and industrial research settings where rapid stereochemical determination of newly synthesized chiral compounds is required.

Phase-Transfer Catalysts for α-Amino Acid Synthesis

Catalysts derived from the parent dicarboxylic acid (accessible via the acid chloride) operate at 0.01–0.1 mol% loading in asymmetric alkylation, a 10- to 100-fold reduction vs. conventional phase-transfer catalysts [1]. This efficiency is critical for cost-effective large-scale synthesis of non-natural α-amino acids for peptide therapeutics.

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